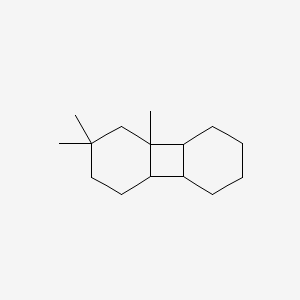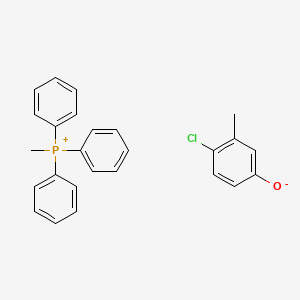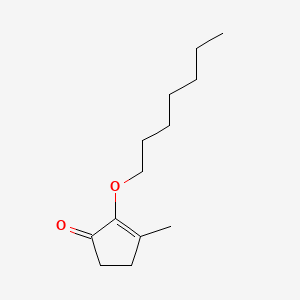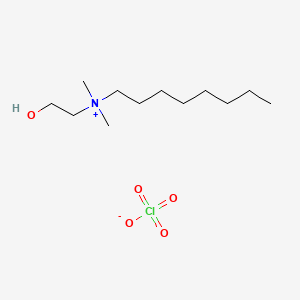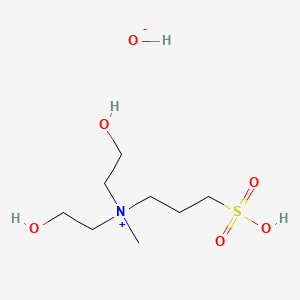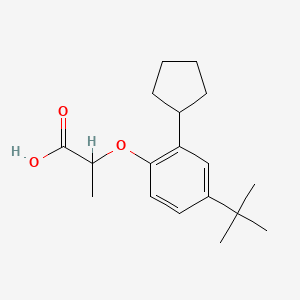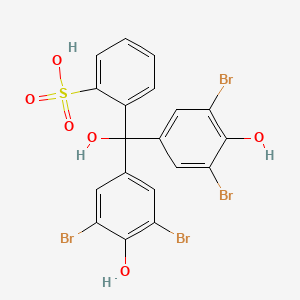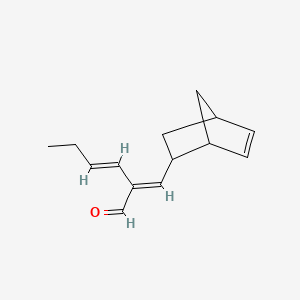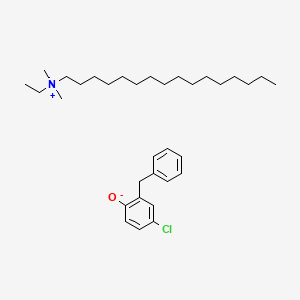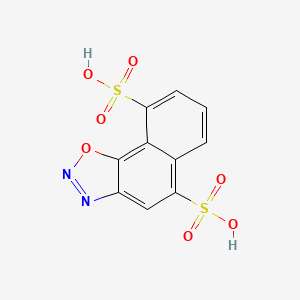
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of sulfonic acid groups enhances its solubility in water and other polar solvents, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions often include moderate temperatures and the use of solvents like DMSO (Dimethyl sulfoxide) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines or other reduced products.
Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various functionalized oxadiazole compounds.
Aplicaciones Científicas De Investigación
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with various enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,1-d]oxazoles: Similar in structure but lack the sulfonic acid groups, affecting their solubility and reactivity.
Naphtho[2,1]thiazoles: Contain sulfur in place of oxygen, leading to different chemical and biological properties.
Uniqueness
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid is unique due to the presence of both oxadiazole and sulfonic acid groups, which confer distinct solubility, reactivity, and biological activity profiles. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
85720-96-3 |
|---|---|
Fórmula molecular |
C10H6N2O7S2 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
benzo[g][1,2,3]benzoxadiazole-5,9-disulfonic acid |
InChI |
InChI=1S/C10H6N2O7S2/c13-20(14,15)7-3-1-2-5-8(21(16,17)18)4-6-10(9(5)7)19-12-11-6/h1-4H,(H,13,14,15)(H,16,17,18) |
Clave InChI |
LECKNZAHKTZQKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C(=C2C(=C1)S(=O)(=O)O)ON=N3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


